6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15919252
Molecular Formula: C12H9FN2O2S
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9FN2O2S |
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Molecular Weight | 264.28 g/mol |
IUPAC Name | 6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H9FN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17) |
Standard InChI Key | ZOUXXIZTGJYCBW-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Introduction
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its fluorophenyl and methylthio functional groups, which contribute to its unique chemical properties and potential biological activities. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various diseases.
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of pyrimidine derivatives often involves cyclization reactions using precursors such as amidines or guanidines with β-dicarbonyl compounds. The introduction of functional groups like fluorophenyl and methylthio can be achieved through substitution reactions or condensation with appropriately substituted reagents.
3.2 Related Compounds
Several structurally related compounds have been synthesized for pharmaceutical research:
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Methyl esters and other derivatives of pyrimidine carboxylic acids have been explored for their enhanced solubility and bioavailability .
Applications in Medicinal Chemistry
4.1 Biological Activity
Pyrimidine derivatives, including compounds similar to 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid, are known for their potential as:
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Enzyme inhibitors, particularly targeting kinases or other regulatory proteins.
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Antitumor agents due to their ability to interfere with cell signaling pathways .
4.2 Drug Development
This compound's fluorophenyl group contributes to enhanced binding affinity in drug-receptor interactions, while the methylthio group can improve lipophilicity, aiding in membrane permeability.
Data Overview
Research Findings
6.1 Pharmacological Insights
Studies on similar pyrimidine derivatives demonstrate promising results in inhibiting key enzymes such as vascular endothelial growth factor receptor (VEGFR), which plays a role in angiogenesis and tumor growth . The presence of a fluorophenyl moiety enhances specificity toward certain biological targets.
6.2 Computational Studies
Docking studies on related compounds suggest that the fluorophenyl group interacts strongly with hydrophobic pockets in protein active sites, while the carboxylic acid group forms hydrogen bonds with polar residues .
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